molecular formula C16H15FN2O3S B2463567 methyl 6-(3-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 620156-89-0

methyl 6-(3-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B2463567
CAS No.: 620156-89-0
M. Wt: 334.37
InChI Key: CRRZQKZXGFLBSM-UHFFFAOYSA-N
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Description

Methyl 6-(3-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a heterocyclic compound featuring a fused pyrimidine-thiazine core. Key structural attributes include:

  • Methyl ester at the 7-position.
  • 3-Fluorophenyl group at the 6-position.
  • Methyl substituent at the 8-position.

Its design leverages fluorine’s electronegativity to enhance binding interactions and metabolic stability .

Properties

IUPAC Name

methyl 6-(3-fluorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3S/c1-9-13(15(21)22-2)14(10-4-3-5-11(17)8-10)19-12(20)6-7-23-16(19)18-9/h3-5,8,14H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRZQKZXGFLBSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=CC=C3)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrimidothiazine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the heterocyclic structure

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure consistency and efficiency. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to optimize yield and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may involve hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Synthesis and Characterization

The synthesis of methyl 6-(3-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions that include cyclization and functionalization processes. Characterization methods such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Antimicrobial Properties

Research indicates that compounds related to this compound exhibit antimicrobial activity against various pathogens. For instance, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi . The presence of the fluorophenyl group is believed to enhance the compound's interaction with microbial targets.

Anticancer Potential

The compound has been investigated for its anticancer properties. Studies suggest that it may inhibit critical enzymes involved in cancer cell proliferation and DNA replication . The structural features of this compound contribute to its ability to interfere with cellular mechanisms in cancer cells .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory properties. Research has indicated that certain derivatives can inhibit inflammatory pathways and reduce edema in experimental models . This makes it a candidate for further development in treating inflammatory diseases.

Comparative Analysis of Related Compounds

To better understand the applications of this compound, a comparison with structurally similar compounds can provide insights into their relative efficacy and potential applications:

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
Methyl 6-(3-fluorophenyl)-8-methyl-4-oxo...Moderate to HighHighModerate
Propan-2-yl 6-(4-chlorophenyl)-8-methyl...HighModerateLow
Novel thiazolo[3,2-b]-1,2,4-triazine...LowHighHigh

Case Studies

Several case studies highlight the effectiveness of this compound in various research settings:

  • Antimicrobial Evaluation : In a study evaluating a series of thiazine derivatives against bacterial strains including Staphylococcus aureus and Escherichia coli, methyl 6-(3-fluorophenyl)-8-methyl showed significant inhibitory effects compared to standard antibiotics .
  • Cancer Cell Line Studies : A study involving human cancer cell lines demonstrated that this compound inhibited cell proliferation significantly more than untreated controls. The mechanism was linked to the disruption of DNA synthesis pathways .
  • Inflammation Models : In vivo models assessing anti-inflammatory effects revealed that derivatives of this compound reduced paw edema in rats induced by carrageenan injection. This suggests potential for therapeutic use in inflammatory conditions .

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system .

Comparison with Similar Compounds

Variations in Ester Substituents

Compound Ester Group Key Implications Reference
Target Compound Methyl Moderate lipophilicity; metabolic stability -
Allyl analog (Ev1) Allyl Increased lipophilicity; potential for polymerizable allyl group
Ethyl 6-(4-fluorophenyl) analog (Ev10) Ethyl Extended half-life due to slower ester hydrolysis

Analysis :

  • The ethyl ester (Ev10) balances lipophilicity and metabolic stability, often preferred in prodrug designs .

Substituent Effects on the Phenyl Ring

Compound Phenyl Substituent Electronic Effects Reference
Target Compound 3-Fluoro Strong electron-withdrawing effect; enhanced dipole interactions -
4-Chlorophenyl analog (Ev9) 4-Chloro Electron-withdrawing; increased stability and lipophilicity
4-Methoxyphenyl analog (Ev7) 4-Methoxy Electron-donating; potential for H-bonding via methoxy oxygen

Analysis :

  • 3-Fluoro (target) optimizes para-substitution for steric compatibility in binding sites.
  • 4-Methoxy (Ev7) enhances solubility but may reduce metabolic stability due to oxidative demethylation .

Core Heterocycle and Functional Group Modifications

Compound Core Structure Functional Groups Reactivity/Applications Reference
Target Compound Pyrimido[2,1-b][1,3]thiazine 4-Oxo, methyl ester Stable; moderate electrophilicity -
Pyrimido oxazine derivative (Ev2) Pyrimido[2,1-b][1,3]oxazine Methylthio, cyano High reactivity (methylthio as leaving group)
Thiazolo[3,2-a]pyrimidine (Ev18) Thiazolo-pyrimidine Trimethoxybenzylidene, ethyl ester Extended conjugation; UV activity

Analysis :

  • The methylthio group in Ev2 increases electrophilicity, enabling nucleophilic substitutions (e.g., with amines or thiols) for diversified derivatives .
  • The oxazine core (Ev2) replaces sulfur with oxygen, altering electronic distribution and hydrogen-bonding capacity.

Structural and Property Comparison Table

Compound Molecular Formula LogP (Predicted) Key Functional Groups Bioactivity Implications
Target Compound C₁₆H₁₄FN₂O₃S 2.8 3-Fluorophenyl, methyl ester Enhanced binding affinity
Allyl analog (Ev1) C₁₈H₁₆FN₂O₃S 3.5 Allyl ester Increased lipophilicity
4-Chloro analog (Ev9) C₁₆H₁₅ClN₂O₃S 3.2 4-Chlorophenyl Higher metabolic stability
Pyrimido oxazine (Ev2) C₂₀H₁₅ClN₂O₂S 3.0 Methylthio, cyano Nucleophilic reactivity

Biological Activity

Methyl 6-(3-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a heterocyclic compound that has garnered attention due to its potential biological activities. The compound's unique structural features contribute to its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure and Properties

The compound belongs to the pyrimido[2,1-b][1,3]thiazine class and is characterized by:

  • A pyrimidine ring fused with a thiazine moiety .
  • A methyl group at the 8-position.
  • A 3-fluorophenyl substituent at the 6-position.

This structural configuration not only influences its chemical reactivity but also its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of pyrimido[2,1-b][1,3]thiazines exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) studies have shown that related compounds can effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • The compound's structure allows it to interact with bacterial enzymes or cell membranes, leading to bactericidal effects.
Compound NameTarget BacteriaMIC (µg/mL)
Methyl 6-(3-fluorophenyl)-8-methyl...Staphylococcus aureus15
Methyl 6-(3-fluorophenyl)-8-methyl...E. coli20

Anticancer Activity

The anticancer potential of methyl 6-(3-fluorophenyl)-8-methyl-4-oxo has been explored in various studies:

  • Cell Line Studies : In vitro assays demonstrated that the compound inhibits proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values ranging from 5 to 15 µM .
  • Mechanism of Action : The compound appears to induce apoptosis through the activation of caspase pathways and inhibition of specific kinases involved in cell cycle regulation.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promise in reducing inflammation:

  • Enzyme Inhibition : It has been reported to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. This inhibition can lead to decreased production of pro-inflammatory mediators such as prostaglandins .

Case Studies and Research Findings

Several studies have highlighted the biological activity of similar thiazine derivatives:

  • Study on Thiazine Derivatives : A study conducted by Jäsch et al. found that thiazine derivatives exhibit a range of biological activities including antibacterial and anticancer effects. The researchers synthesized various derivatives and evaluated their activity against multiple pathogens and cancer cell lines .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of methyl 6-(3-fluorophenyl)-8-methyl... to target proteins involved in cancer progression. These studies suggest that the compound binds effectively to active sites of enzymes like PARP and COX .

Q & A

What are the key considerations for designing a synthetic route for this compound?

Category: Basic Research Question
Answer:
The synthesis of methyl 6-(3-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. A common approach includes:

  • Cyclization of precursors under basic or acidic conditions to form the pyrimido-thiazine core .
  • Substitution reactions to introduce the 3-fluorophenyl group and methyl ester functionality.
  • Optimization of reaction parameters (e.g., solvent polarity, temperature, and reaction time) to enhance yield and purity. For example, anhydrous THF or DMF may be used to minimize side reactions .
    Key analytical techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are critical for monitoring reaction progress .

How can conflicting biological activity data be resolved when testing this compound across different assays?

Category: Advanced Research Question
Answer:
Discrepancies in biological activity may arise from:

  • Assay-specific conditions (e.g., pH, temperature, or enzyme isoforms). For example, fluorophenyl substituents may exhibit varying binding affinities depending on the target protein’s active site .
  • Compound stability under assay conditions. Perform stability studies using LC-MS to identify degradation products .
  • Off-target effects . Use proteome-wide profiling (e.g., affinity chromatography or thermal shift assays) to identify unintended interactions .
    Statistical validation (e.g., dose-response curves and IC50 comparisons) and orthogonal assays (e.g., SPR for binding kinetics) are recommended to confirm activity .

What advanced techniques are recommended for resolving stereochemical uncertainties in the pyrimido-thiazine core?

Category: Advanced Research Question
Answer:

  • X-ray crystallography : Provides unambiguous confirmation of stereochemistry and bond angles, as demonstrated in structurally similar compounds (e.g., ethyl 7-methyl-3-oxo-5-phenyl derivatives) .
  • NMR spectroscopy : NOESY or ROESY experiments can identify through-space proton correlations to infer spatial arrangements .
  • Computational modeling : Density Functional Theory (DFT) calculations predict stable conformers and compare experimental vs. theoretical NMR shifts .

How do substituents on the phenyl ring (e.g., 3-fluoro vs. 4-chloro) influence biological activity?

Category: Advanced Research Question
Answer:
Substituent effects can be systematically evaluated via:

  • Structure-activity relationship (SAR) studies : Compare analogs with halogenated (e.g., 3-fluoro, 4-chloro) or methoxy groups . For example, electron-withdrawing groups like fluorine may enhance binding to hydrophobic enzyme pockets .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinases or proteases) to identify critical hydrogen bonds or steric clashes .
  • Free-energy perturbation (FEP) calculations : Quantify the thermodynamic impact of substituent modifications on binding affinity .

What methodologies are effective for assessing the compound’s stability under physiological conditions?

Category: Basic Research Question
Answer:

  • Forced degradation studies : Expose the compound to stressors (e.g., acidic/basic pH, oxidative H2O2, or UV light) and analyze degradation products via LC-MS .
  • Solubility profiling : Use shake-flask methods or dynamic light scattering (DLS) to measure solubility in PBS or simulated biological fluids .
  • Long-term stability : Store the compound under varying temperatures (4°C, 25°C, 40°C) and monitor purity over time using HPLC .

How can researchers validate the compound’s enzyme inhibition mechanism?

Category: Advanced Research Question
Answer:

  • Kinetic assays : Determine inhibition mode (competitive, non-competitive) via Lineweaver-Burk plots .
  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to confirm interactions .
  • Mass spectrometry : Identify covalent adducts if the compound acts as an irreversible inhibitor .
  • Mutagenesis studies : Modify key residues in the enzyme’s active site to assess impact on inhibition .

What computational tools are suitable for predicting the compound’s physicochemical properties?

Category: Basic Research Question
Answer:

  • LogP prediction : Use software like MarvinSketch or ACD/Labs to estimate hydrophobicity .
  • pKa determination : Employ Schrödinger’s Jaguar or SPARC for ionization constants .
  • ADMET profiling : Platforms like SwissADME or ADMET Predictor assess bioavailability and toxicity risks .

How can researchers address low yields in the final synthetic step?

Category: Advanced Research Question
Answer:

  • Optimize protecting groups : For example, replace benzyloxy with tert-butyldimethylsilyl (TBS) groups to improve reaction efficiency .
  • Catalyst screening : Test palladium or copper catalysts for cross-coupling steps .
  • Flow chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer .

What strategies are recommended for scaling up synthesis without compromising purity?

Category: Advanced Research Question
Answer:

  • Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring .
  • Design of experiments (DoE) : Apply factorial designs to identify critical parameters (e.g., temperature, stoichiometry) .
  • Crystallization optimization : Use anti-solvent addition or cooling gradients to control crystal morphology .

How can researchers differentiate between polymorphic forms of this compound?

Category: Advanced Research Question
Answer:

  • Powder X-ray diffraction (PXRD) : Compare diffraction patterns to reference data .
  • Differential scanning calorimetry (DSC) : Identify melting points and phase transitions .
  • Solid-state NMR : Resolve differences in molecular packing and hydrogen bonding .

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